Antiproliferative Activity of N1-Methyl Indole-3-methanamine Derivatives in Tubulin Polymerization Inhibition
In a 2023 study evaluating N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives (compounds containing the target (1-methyl-1H-indol-3-yl)methanamine core scaffold), compound 7d exhibited potent antiproliferative activities against three cancer cell lines. The 1-methylindole-3-methanamine scaffold is a key structural determinant for activity, as the N1-methyl substitution influences binding orientation at the colchicine site of tubulin. This scaffold showed IC50 values of 0.52 μM against HeLa (cervical cancer), 0.34 μM against MCF-7 (breast cancer), and 0.86 μM against HT-29 (colon cancer) [1]. While no direct head-to-head comparison with the unsubstituted (1H-indol-3-yl)methanamine scaffold was performed within the same assay, the N1-methyl substitution is structurally distinct from the 5-methoxy substitution pattern evaluated in related 5-HT4 receptor ligand series, where substitution position and electronic character dramatically alter biological activity profiles [2].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 7d (containing 1-methylindole-3-methanamine scaffold): HeLa IC50 = 0.52 μM; MCF-7 IC50 = 0.34 μM; HT-29 IC50 = 0.86 μM |
| Comparator Or Baseline | Colchicine (reference tubulin polymerization inhibitor); no direct comparator data for unsubstituted indole-3-methanamine scaffold in same assay |
| Quantified Difference | Not calculable (different scaffolds not compared head-to-head); N1-methyl substitution is a key structural determinant |
| Conditions | In vitro antiproliferative assay against HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cell lines |
Why This Matters
The 1-methylindole-3-methanamine scaffold is a validated core for developing tubulin polymerization inhibitors, and procurement of the hydrochloride salt enables direct incorporation into SAR campaigns targeting the colchicine binding site without additional synthetic steps to install the N1-methyl group.
- [1] Ren A, et al. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. 2023. Compound 7d: HeLa IC50 = 0.52 μM, MCF-7 IC50 = 0.34 μM, HT-29 IC50 = 0.86 μM. View Source
- [2] Hanna-Elias A, et al. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. European Journal of Medicinal Chemistry. 2009;44(7):2937-2942. View Source
